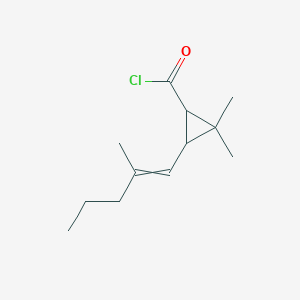

2,2-Dimethyl-3-(2-methylpent-1-en-1-yl)cyclopropane-1-carbonyl chloride

Description

2,2-Dimethyl-3-(2-methylpent-1-en-1-yl)cyclopropane-1-carbonyl chloride is a cyclopropane-derived acid chloride characterized by a branched alkenyl substituent (2-methylpent-1-en-1-yl) and a reactive carbonyl chloride group. This compound is structurally related to pyrethroid insecticide precursors, where cyclopropane carbonyl chlorides serve as key intermediates for esterification reactions . Its reactivity stems from the electrophilic acyl chloride moiety, enabling facile nucleophilic substitutions to form esters or amides.

Properties

CAS No. |

84386-06-1 |

|---|---|

Molecular Formula |

C12H19ClO |

Molecular Weight |

214.73 g/mol |

IUPAC Name |

2,2-dimethyl-3-(2-methylpent-1-enyl)cyclopropane-1-carbonyl chloride |

InChI |

InChI=1S/C12H19ClO/c1-5-6-8(2)7-9-10(11(13)14)12(9,3)4/h7,9-10H,5-6H2,1-4H3 |

InChI Key |

XUVCNDIOPVSMGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=CC1C(C1(C)C)C(=O)Cl)C |

Origin of Product |

United States |

Biological Activity

2,2-Dimethyl-3-(2-methylpent-1-en-1-yl)cyclopropane-1-carbonyl chloride, commonly referred to as empenthrin, is a synthetic pyrethroid insecticide. Its structure and biological activity have garnered attention due to its potential applications in pest control and its effects on non-target organisms. This article reviews the biological activity of empenthrin, focusing on its efficacy as an insecticide, mechanisms of action, environmental impact, and safety considerations.

Chemical Structure

The chemical formula for empenthrin is , with a molecular weight of 282.39 g/mol. The compound features a cyclopropane ring and various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | (3Z)-4-methylhept-4-en-1-yn-3-yl (1Z,3Z)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate |

| CAS Registry Number | 54406-48-3 |

| Molecular Formula | C₁₈H₂₆O₂ |

| Molecular Weight | 282.39 g/mol |

Insecticidal Efficacy

Empenthrin is primarily recognized for its potent insecticidal properties. It acts on the nervous system of insects by disrupting sodium channel function, leading to paralysis and death. Studies have shown that empenthrin exhibits high toxicity against various pests including mosquitoes, cockroaches, and agricultural pests.

Table: Toxicity of Empenthrin against Common Insect Pests

| Insect Species | LC50 (µg/L) | Reference |

|---|---|---|

| Aedes aegypti (Mosquito) | 0.5 | |

| Blattella germanica (Cockroach) | 0.3 | |

| Spodoptera frugiperda (Fall Armyworm) | 0.4 |

Empenthrin's mechanism involves the binding to voltage-gated sodium channels in the insect nervous system. This binding prolongs the opening of the channels, causing continuous neuronal firing and ultimately leading to paralysis. This action is characteristic of pyrethroids, which are known for their rapid knockdown effect.

Environmental Impact

Despite its effectiveness as an insecticide, empenthrin poses risks to non-target organisms and the environment. Studies indicate that it is highly toxic to aquatic life and can have long-lasting effects on ecosystems. The compound has been shown to bioaccumulate in aquatic organisms, raising concerns about its impact on biodiversity.

Table: Environmental Toxicity of Empenthrin

| Organism Type | Toxicity Level | Reference |

|---|---|---|

| Fish | Very Toxic (LC50 < 10 µg/L) | |

| Aquatic Invertebrates | Highly Toxic (LC50 < 5 µg/L) |

Case Studies

Several case studies have highlighted the biological activity and environmental impact of empenthrin:

- Field Trials in Agricultural Settings : A study conducted in rice fields demonstrated that empenthrin effectively controlled pest populations while also impacting beneficial insects such as pollinators and predators of agricultural pests .

- Aquatic Toxicology Studies : Research assessing the effects of empenthrin on freshwater ecosystems revealed significant mortality rates in fish populations exposed to low concentrations over extended periods .

Safety Considerations

Empenthrin is classified as harmful if swallowed or in contact with skin and poses risks to human health if not handled properly. Safety data sheets recommend using personal protective equipment when applying this compound to minimize exposure risks.

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its cyclopropane structure allows for unique reactivity patterns that can be exploited in synthetic pathways. For instance, it can be used in reactions involving nucleophilic substitutions and cycloadditions, leading to the formation of diverse chemical entities.

Case Study: Synthesis of Pyrethroids

One notable application is its use in the synthesis of pyrethroid insecticides. Pyrethroids are synthetic analogs of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. The compound is utilized as a precursor in the preparation of various pyrethroid derivatives, which are effective against a wide range of pests while exhibiting low toxicity to mammals .

Agricultural Applications

Pesticide Development

The compound has shown promise in agricultural chemistry as a building block for developing new pesticides. Its derivatives have been explored for their efficacy against agricultural pests, contributing to integrated pest management strategies. The low toxicity profile of these compounds makes them suitable for use in sensitive environments, such as organic farming .

Research Findings

Studies have indicated that derivatives of 2,2-Dimethyl-3-(2-methylpent-1-en-1-yl)cyclopropane-1-carbonyl chloride exhibit potent insecticidal activity. These findings suggest that the compound could play a significant role in developing safer and more effective agricultural chemicals .

Medicinal Chemistry

Pharmaceutical Applications

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Its unique structure may contribute to biological activity, making it a candidate for drug development.

Case Study: Anti-cancer Activity

Research has revealed that certain derivatives of this compound exhibit anti-cancer properties. For example, studies have focused on its ability to inhibit specific cancer cell lines, suggesting that it could be further developed into an anti-cancer agent .

Material Science

Polymer Chemistry

The compound's reactivity can also be harnessed in polymer chemistry. It can serve as a monomer or cross-linking agent in the production of specialty polymers with tailored properties. These polymers can find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Unique reactivity patterns |

| Agricultural Chemistry | Precursor for pyrethroid insecticides | Low toxicity; effective pest control |

| Medicinal Chemistry | Potential anti-cancer agents | Inhibition of cancer cell lines |

| Material Science | Monomer or cross-linking agent for specialty polymers | Tailored mechanical and thermal properties |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with a range of nucleophiles, forming derivatives critical in organic synthesis .

Esterification

Reaction with alcohols produces esters under mild conditions (0–25°C) in anhydrous solvents like dichloromethane or THF :

Example : Reaction with ethanol yields ethyl 2,2-dimethyl-3-(2-methylpent-1-en-1-yl)cyclopropane-1-carboxylate, a precursor for pyrethroid insecticides .

| Reaction Parameter | Conditions |

|---|---|

| Solvent | Dichloromethane or THF |

| Temperature | 0–25°C |

| Catalyst | Pyridine (to neutralize HCl) |

Amide Formation

Primary and secondary amines react to form amides, often requiring bases like triethylamine to scavenge HCl:

Applications include synthesizing bioactive molecules with cyclopropane motifs .

Friedel-Crafts Acylation

The compound acts as an acylating agent in Friedel-Crafts reactions, forming ketones with aromatic rings (e.g., benzene, toluene) .

Mechanism :

-

Lewis acid (e.g., AlCl₃) activates the acyl chloride.

-

Electrophilic acylium ion attacks the aromatic ring.

-

Deprotonation restores aromaticity.

Example : Synthesis of 2-cyclopropanoyl derivatives for agrochemical intermediates .

| Parameter | Conditions |

|---|---|

| Catalyst | AlCl₃ or FeCl₃ |

| Solvent | Nitromethane or CS₂ |

| Temperature | 25–50°C |

Reactivity of the Cyclopropane Ring

The strained cyclopropane ring undergoes ring-opening or functionalization under specific conditions:

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) opens the cyclopropane ring, yielding linear alkanes with retained carbonyl functionality .

Radical Addition

Under UV light, the ring participates in radical chain reactions, enabling C–C bond formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Chrysanthemoyl Chloride (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride; CAS 14297-81-5)

- Structure : Differs by the substituent (2-methylprop-1-enyl vs. 2-methylpent-1-en-1-yl), resulting in a shorter carbon chain and reduced steric bulk.

- Applications : Direct precursor in pyrethroid synthesis (e.g., permethrin, cypermethrin) .

- Reactivity : Similar reactivity profile due to the shared acyl chloride group, but shorter substituent may enhance crystallinity and handling stability .

Cypermethrin Precursor (Cyano-3-phenoxybenzyl-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylate)

- Structure: Ester derivative with a dichlorovinyl substituent and cyano-phenoxybenzyl alcohol moiety.

- Applications : Final pyrethroid insecticide product; exhibits neurotoxic effects in insects .

- Reactivity : Less reactive than the acyl chloride due to the ester group, requiring harsher conditions for further modifications .

Metofluthrin Intermediate (2,2-Dimethyl-3-(E)-Prop-1-Enyl)cyclopropane Carboxylic Acid Chloride

- Structure : Similar cyclopropane core but with a simpler prop-1-enyl substituent.

- Synthesis : Produced via reaction of the corresponding carboxylic acid with thionyl chloride, analogous to the target compound’s preparation .

- Reactivity : Comparable acyl chloride reactivity, though the absence of a branched alkenyl group may reduce steric hindrance in downstream reactions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Substituent | Key Applications | Toxicity Profile |

|---|---|---|---|---|---|

| 2,2-Dimethyl-3-(2-methylpent-1-en-1-yl)cyclopropane-1-carbonyl chloride | Not specified | C₁₃H₁₉ClO | 2-methylpent-1-en-1-yl | Pyrethroid synthesis | Likely corrosive/toxic |

| Chrysanthemoyl chloride | 14297-81-5 | C₁₀H₁₅ClO | 2-methylprop-1-enyl | Pyrethroid intermediates | Corrosive, irritant |

| Cypermethrin precursor | 52315-07-8 | C₂₂H₁₉Cl₂NO₃ | 2,2-dichlorovinyl + phenoxybenzyl | Insecticide formulations | Highly toxic (oral/LD₅₀) |

| Metofluthrin intermediate | Not specified | C₁₁H₁₅ClO | Prop-1-enyl | Mosquito repellent synthesis | Reactivity-driven hazards |

Key Research Findings

Acid chlorides like this compound are moisture-sensitive, necessitating anhydrous conditions during synthesis and storage .

Toxicity and Handling: Analogues such as cypermethrin precursors are classified as highly toxic (e.g., oral LD₅₀ < 500 mg/kg in rats), suggesting similar precautions are warranted for the target compound . No specific ecotoxicological data is available, but chlorinated cyclopropane derivatives are generally persistent in the environment .

Industrial Relevance :

Q & A

Basic: What are the common synthetic routes for 2,2-dimethyl-3-(2-methylpent-1-en-1-yl)cyclopropane-1-carbonyl chloride?

The synthesis typically involves cyclopropanation followed by acyl chloride formation. A plausible route includes:

- Step 1 : Cyclopropanation of a prenyl-substituted alkene (e.g., 2-methylpent-1-ene) with a diazo compound under catalytic conditions (e.g., Rh(II) catalysts) to form the cyclopropane ring .

- Step 2 : Oxidation of the cyclopropane carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane .

Key Considerations : Steric hindrance from the 2-methylpentenyl group may require elevated temperatures or prolonged reaction times. Purity is critical for downstream applications; column chromatography or recrystallization is recommended .

Advanced: How can reaction conditions be optimized to minimize diastereomer formation during cyclopropanation?

Diastereoselectivity in cyclopropanation is influenced by:

- Catalyst Choice : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) favor trans-substituted cyclopropanes, while dirhodium tetrakis(trifluoroacetamide) may enhance stereocontrol .

- Solvent Effects : Non-polar solvents (e.g., hexane) reduce side reactions but may slow kinetics. Dichloromethane or toluene balances reactivity and selectivity .

- Temperature Control : Lower temperatures (−20°C to 0°C) improve selectivity but require longer reaction times. Monitoring via TLC or GC-MS is advised to track intermediates .

Data Contradiction : Some studies report conflicting diastereomeric ratios (e.g., 3:1 vs. 5:1) under similar conditions, suggesting substrate-specific effects. Computational modeling (DFT) can predict transition states to guide optimization .

Basic: What analytical techniques are critical for structural confirmation?

- X-ray Crystallography : Gold standard for absolute configuration determination. SHELXL refinement is recommended for resolving steric clashes in the cyclopropane ring .

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic cyclopropane protons (δ 1.2–2.5 ppm, split due to ring strain) and acyl chloride carbonyl (δ ~170 ppm in ¹³C NMR) .

- NOESY : Confirms spatial proximity of the 2-methylpentenyl substituent to the dimethyl groups .

- HRMS : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (C₁₃H₁₈ClO) .

Advanced: How does the steric bulk of the 2-methylpentenyl group influence reactivity in nucleophilic acyl substitution?

The bulky substituent:

- Slows Reaction Kinetics : Hinders nucleophile access to the electrophilic carbonyl carbon, requiring polar aprotic solvents (e.g., DMF) or elevated temperatures .

- Promotes Side Reactions : Intramolecular cyclization or elimination (e.g., HCl loss) may occur. Kinetic studies (e.g., Eyring plots) can quantify activation barriers .

Mitigation : Use sterically hindered bases (e.g., DIPEA) to minimize elimination. Pre-activation with Lewis acids (e.g., ZnCl₂) enhances electrophilicity .

Basic: What safety protocols are essential when handling this compound?

- Hazards : Corrosive (acyl chloride), lachrymatory, and moisture-sensitive. Reacts exothermically with water, releasing HCl gas .

- PPE : Nitrile gloves, goggles, and a fume hood are mandatory. Use inert gas (N₂/Ar) for transferring hygroscopic reagents .

- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate. Collect residues in sealed containers for hazardous waste disposal .

Advanced: How can computational methods resolve ambiguities in stereochemical assignments?

- Conformational Analysis : Molecular mechanics (MMFF94) or DFT (B3LYP/6-31G*) identifies low-energy conformers. Compare calculated NMR shifts (e.g., via DP4+ analysis) with experimental data .

- Electron Diffraction : For non-crystalline samples, gas-phase electron diffraction paired with IR spectroscopy validates bond angles and dihedral angles .

Case Study : A 2024 study resolved conflicting NOESY signals by correlating computed J-coupling constants (²J, ³J) with experimental values, confirming the cis-orientation of substituents .

Basic: What are the primary research applications of this compound?

- Organic Synthesis : Serves as a chiral building block for natural products (e.g., terpenoid derivatives) .

- Medicinal Chemistry : Acyl chloride moiety enables rapid derivatization into amides or esters for bioactivity screening (e.g., protease inhibitors) .

- Material Science : Incorporation into polymers enhances thermal stability due to the rigid cyclopropane core .

Advanced: What strategies mitigate racemization during derivatization?

- Low-Temperature Reactions : Conduct substitutions at −78°C (dry ice/acetone bath) to suppress enolization .

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to temporarily protect stereocenters .

- Kinetic vs. Thermodynamic Control : Monitoring via chiral HPLC (e.g., Chiralpak IA column) identifies optimal reaction times to prevent equilibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.